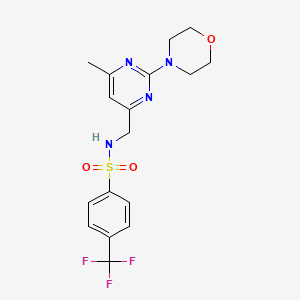

![molecular formula C23H22ClN5O2 B2383172 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1261018-84-1](/img/structure/B2383172.png)

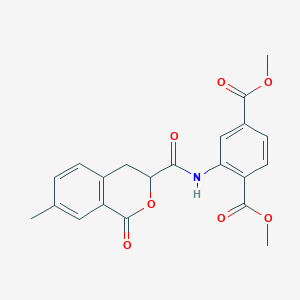

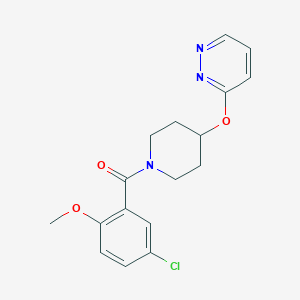

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.

BenchChem offers high-quality 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity

Pyraclostrobin is a synthetic fungicide widely used in agriculture to combat fungal diseases in crops such as citrus fruits, grapevines, potatoes, and apples. Its mode of action involves inhibiting mitochondrial respiration in fungi. By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, ultimately leading to the death of the pathogen .

Surface-Enhanced Raman Spectroscopy (SERS) Detection

Researchers have explored the use of surface-enhanced Raman spectroscopy (SERS) for detecting pyraclostrobin residues. A simple, low-cost SERS substrate consisting of silver nanoparticles immobilized on a glass slide enables qualitative and semi-quantitative detection of pyraclostrobin in standard solutions and lemon peel extractions. This technique provides a fast and neat procedure for monitoring residual traces in agricultural products, ensuring food safety .

Antipromastigote Activity

Compound 13, which corresponds to pyraclostrobin, exhibits potent in vitro antipromastigote activity. Molecular simulation studies suggest that it fits well within the active site of LmPTR1 (a Leishmania enzyme), with a lower binding free energy. This finding highlights its potential as an antileishmanial agent .

Antimicrobial Properties

Among a series of pyraclostrobin derivatives, compound 7o (substituted with a chloro group on N-methyl aniline ring and a bromo group on the benzyl ring) displays noteworthy antimicrobial activity against various bacterial strains. Its effectiveness makes it a promising candidate for further investigation .

Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives

Pyraclostrobin derivatives have been synthesized using an ultrasound-assisted approach. This method yields substituted 1,2,4-triazole products efficiently (69%–95% yield) in a shorter timeframe compared to traditional methods. These derivatives may find applications beyond fungicidal activity .

Indole Derivatives and Pharmacological Activity

Indole derivatives, including pyraclostrobin, have diverse biological applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. While not directly related to pyraclostrobin, this broader context emphasizes the significance of indole compounds in various fields .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

It’s likely that its interaction with target proteins leads to changes in cellular function and potentially cell death .

properties

IUPAC Name |

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-13-6-5-7-14(2)20(13)26-22(30)21-15(3)29(28-27-21)12-19-16(4)31-23(25-19)17-8-10-18(24)11-9-17/h5-11H,12H2,1-4H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHWOHIUHWRDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)

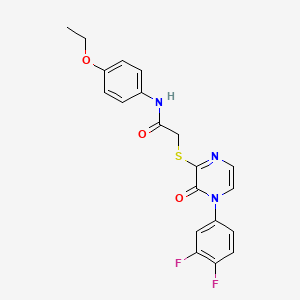

![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)

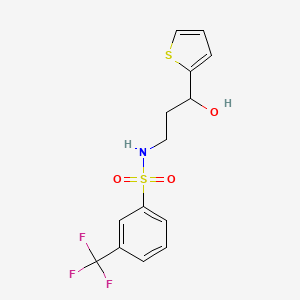

![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)

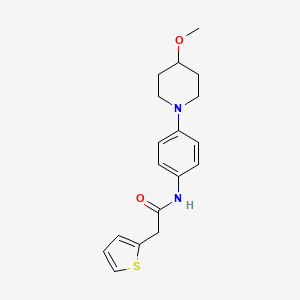

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)